molecular formula C15H20N2O5S2 B3018807 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034486-74-1

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B3018807
CAS No.: 2034486-74-1
M. Wt: 372.45
InChI Key: FCJGVPKEVJBJBZ-UHFFFAOYSA-N
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Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C15H20N2O5S2 and its molecular weight is 372.45. The purity is usually 95%.
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Biological Activity

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzo[d]oxazole core, a sulfonamide group, and a tetrahydrothiopyran moiety. Its molecular formula is C15H20N2O5SC_{15}H_{20}N_{2}O_{5}S, and it has a molecular weight of approximately 372.5 g/mol .

PropertyValue
Molecular FormulaC₁₅H₂₀N₂O₅S₂
Molecular Weight372.5 g/mol
CAS Number2034486-74-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical signaling pathways. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes involved in metabolic pathways, similar to other known sulfonamides.
  • Modulation of Signaling Pathways : It is suggested that the compound may influence pathways such as NF-κB and PI3K/Akt, which are crucial in cancer progression and inflammation.
  • Antimicrobial Properties : Given the structural similarities to other sulfonamides, the compound may exhibit antimicrobial effects, potentially acting against various bacterial strains.

Anticancer Activity

Research indicates that compounds containing the benzo[d]oxazole moiety often exhibit anticancer properties. For instance, studies on related compounds have shown promising results against various cancer cell lines:

  • In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects on cancer cells at micromolar concentrations.
  • Mechanistic Insights : These compounds may induce apoptosis in cancer cells via the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

The potential antimicrobial activity of this compound has been explored in several studies:

  • Activity Against Mycobacterium tuberculosis : Similar oxadiazole derivatives have shown significant inhibitory effects against M. tuberculosis with IC50 values as low as 0.045 µg/mL .
  • Broad-Spectrum Antimicrobial Effects : The compound may also exhibit activity against gram-positive and gram-negative bacteria, which warrants further investigation.

Case Studies and Research Findings

A review of the literature reveals several key studies that highlight the biological activity of related compounds:

  • Study on Oxadiazole Derivatives : A comprehensive review indicated that oxadiazole derivatives possess significant pharmacological properties including anticancer and antimicrobial activities .
  • Fragment-Based Drug Design : Research focusing on fragment-based drug design has led to the synthesis of potent derivatives that inhibit specific targets associated with tuberculosis .

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S2/c1-17-12-9-11(3-4-13(12)22-14(17)18)24(19,20)16-10-15(21-2)5-7-23-8-6-15/h3-4,9,16H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJGVPKEVJBJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3(CCSCC3)OC)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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